Desbutyl Bumetanide-d5
Overview
Description
Desbutyl Bumetanide-d5 is a deuterated analog of Desbutyl Bumetanide, which is a metabolite of Bumetanide. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C13H7D5N2O5S, and it has a molecular weight of 313.34 g/mol .
Mechanism of Action
Target of Action
Desbutyl Bumetanide-d5, a metabolite of Bumetanide , primarily targets the sodium-potassium ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient responsible for kidney function and fluid balance in the body .
Mode of Action
This compound interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .
Biochemical Pathways
The compound affects the sodium-potassium ATPase pump in the ascending loop of Henle and the proximal renal tubule . By inhibiting this pump, it disrupts the reabsorption of sodium and chloride, leading to diuresis . This action alters the electrolyte balance, affecting various biochemical pathways related to fluid balance and renal function .
Pharmacokinetics
Bumetanide, from which this compound is derived, is partially metabolized by oxidation in the liver to at least 5 metabolites . The major urinary metabolite is the 3’-alcohol derivative . The major metabolite excreted in bile and/or feces is the 2’-alcohol derivative . Minor metabolites include the 4’-alcohol, N-desbutyl, and 3’-acid derivatives .
Result of Action
The primary result of this compound’s action is diuresis , or increased urine production . This is due to its inhibition of sodium and chloride reabsorption in the kidneys . The compound’s action leads to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium , which can be beneficial in conditions like congestive heart failure, hepatic and renal disease, and nephrotic syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s effectiveness and metabolism . In patients with renal impairment, the metabolism and excretion of Bumetanide and its metabolites can be altered . Therefore, careful medical supervision is required when administering this compound to patients with renal disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desbutyl Bumetanide-d5 involves multiple steps. One common method includes the following stages:
Stage 1: The reaction of d5-3-nitro-4-phenoxy-5-sulfamoyl-benzoic acid with lithium hydroxide, hydrogen, and palladium 10% on activated carbon in water at a pH of 7.5 to 8.
Stage 2: The resulting product is then treated with hydrogen chloride in water at a pH of 2.5 to 3.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Desbutyl Bumetanide-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Desbutyl Bumetanide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Bumetanide and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of Bumetanide in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Comparison with Similar Compounds
Desbutyl Bumetanide: The non-deuterated analog of Desbutyl Bumetanide-d5.
Bumetanide: The parent compound from which Desbutyl Bumetanide is derived.
Bumetanide-d5: Another deuterated analog used for similar research purposes.
Uniqueness: this compound is unique due to its stable isotope labeling with deuterium, which provides enhanced stability and allows for precise tracking in various analytical and research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Properties
IUPAC Name |
3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZPZSQRCXSJI-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675790 | |
Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072125-54-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072125-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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